molecular formula C6H11NO B14101267 (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane

Cat. No.: B14101267
M. Wt: 113.16 g/mol
InChI Key: JNYWVERKQKRXSL-WDSKDSINSA-N
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Description

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane is a bicyclic heterocyclic compound characterized by a bridged structure containing both oxygen (oxa) and nitrogen (aza) atoms. Its framework consists of three fused rings with bridgehead positions at carbons 1 and 4, conferring rigidity and stereochemical complexity. Its synthesis often involves stereoselective multicomponent reactions or catalytic hydrogenation, as demonstrated in optimized protocols .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane

InChI

InChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m0/s1

InChI Key

JNYWVERKQKRXSL-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H]2CO[C@@H]1CN2

Canonical SMILES

C1CC2COC1CN2

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Lactone Intermediate

The synthesis begins with the conversion of HPA to a bicyclic lactone via a three-step sequence:

  • Esterification : HPA is treated with methanol under acidic conditions to yield the methyl ester.
  • Lactonization : Intramolecular cyclization is induced using a dehydrating agent (e.g., DCC), forming a six-membered lactone.
  • Protection : The secondary alcohol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.

This intermediate retains the (2S,5S) configuration of HPA, setting the stage for subsequent stereochemical fidelity.

Epimerization and Crystallization-Induced Diastereomer Transformation (CIDT)

For the (1S,4S) enantiomer, stereochemical inversion is unnecessary if the lactone intermediate’s configuration aligns with the target. However, in cases requiring correction, CIDT is employed. This involves partial epimerization under basic conditions, followed by selective crystallization of the desired diastereomer, achieving >98% enantiomeric excess (ee).

Titanium-Mediated Intramolecular S$$_N$$2 Cyclization

The pivotal step involves Ti(O$$^i$$Pr)$$_4$$-mediated intramolecular nucleophilic substitution. The lactone’s hydroxyl group acts as a leaving group, while the amine nucleophile attacks the adjacent carbon, forming the bicyclic framework with retention of configuration.

$$
\text{Lactone Intermediate} \xrightarrow{\text{Ti(O}^i\text{Pr)}_4} \text{this compound}
$$

Salt Formation and Purification

The free base is converted to its oxalate or hydrochloride salt for stability and crystallinity. For example, treatment with oxalic acid yields this compound oxalate (CAS 2208745-02-0), while HCl gas affords the hydrochloride salt (PubChem CID 135393065).

Synthetic Route Optimization and Yield Analysis

The six-step sequence from HPA achieves an overall yield of 25% for the (1S,4S) enantiomer, as outlined in Table 1.

Table 1. Stepwise Yields and Conditions for this compound Synthesis

Step Reaction Reagents/Conditions Yield (%)
1 Esterification MeOH, H$$2$$SO$$4$$, reflux 95
2 Lactonization DCC, CH$$2$$Cl$$2$$, rt 88
3 TBS Protection TBSCl, imidazole, DMF 90
4 CIDT Epimerization KOtBu, THF, 0°C 76
5 Ti(O$$^i$$Pr)$$_4$$ Cyclization Ti(O$$^i$$Pr)$$_4$$, toluene 68
6 Salt Formation Oxalic acid, EtOH 92
Overall Yield 25%

Comparative Analysis of (1S,4S) vs. (1R,4R) Synthesis

The (1R,4R) enantiomer requires an additional epimerization step to invert both stereocenters, reducing the overall yield to 18%. In contrast, the (1S,4S) route benefits from direct retention of configuration, underscoring the efficiency of HPA’s inherent chirality.

Mechanistic Insights into Stereochemical Control

The Ti(O$$^i$$Pr)$$_4$$-mediated cyclization proceeds via a chair-like transition state, where the titanium center coordinates to the hydroxyl oxygen, aligning the nucleophilic amine for backside attack (Figure 2). This mechanism ensures inversion at the reaction center, but since the starting lactone already possesses the correct (S,S) configuration, the final product retains the desired stereochemistry.

$$
\text{Ti(O}^i\text{Pr)}_4 + \text{Lactone} \rightarrow \text{[Ti-O-Lactone]} \rightarrow \text{Bicyclic Product}
$$

Figure 2. Proposed transition state for Ti-mediated S$$_N$$2 cyclization.

Scalability and Industrial Applications

The process has been demonstrated on multigram scales, with >99.5% purity achieved via recrystallization. Merck & Co.’s adaptation of this methodology highlights its viability for large-scale production, particularly for oncology therapeutics like MRK A.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a suitable solvent .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane is a bicyclic amine compound with a unique structural arrangement featuring nitrogen and oxygen atoms within its framework. It belongs to a class of bicyclic amines known for their potential applications in medicinal chemistry because of their capacity to interact with biological targets.

Scientific Research Applications

  • This compound and (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane These compounds have demonstrated potential biological activities, particularly in pharmacology, and may act on various biological targets because of their structural features that allow interaction with enzymes or receptors.
  • This compound hemioxalate The hemioxalate salt form indicates that the compound is associated with oxalic acid, which can influence its solubility and biological activity.

Chemical Reactivity

The chemical reactivity of this compound and (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane primarily involves nucleophilic substitutions and ring-opening reactions typical for bicyclic systems. These compounds can undergo reactions with electrophiles due to the presence of nitrogen and oxygen functionalities, allowing for the formation of various derivatives useful in synthetic organic chemistry.

Potential Applications

  • Medicinal Chemistry: Bicyclic amines, including this compound, are valuable in medicinal chemistry because they can interact with biological targets.
  • Pharmacology: Both this compound and its enantiomer have shown potential biological activities, particularly in the context of pharmacology. They may act on various biological targets due to their structural features that allow interaction with enzymes or receptors.
  • Material Science, Life Science, Chemical Synthesis, Chromatography, and Analytical research .

Mechanism of Action

The mechanism of action of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane :

  • Smaller bicyclic system ([2.2.1] vs. [2.2.2]), reducing ring strain but limiting steric bulk.
  • Used as a precursor in synthetic routes for chiral amines and alcohols .
  • Demonstrated improved reaction efficiency under microwave irradiation (42% yield, 27% ee) compared to conventional methods .

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride :

  • Larger [3.2.1] framework with altered heteroatom positions.
  • Lower structural similarity (0.70) to the target compound, impacting biological activity .

2-Azabicyclo[3.2.1]octane derivatives: Exhibit notable antiproliferative activity (IC50 = 2.44 µM for trimeric triazoles) due to stereochemical and subunit clustering effects . (1S,4S,5R)-stereoisomers show higher potency than (1R,4R,5S)-counterparts, emphasizing the role of stereochemistry .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane C₆H₁₁NO 113.16 Rigid bicyclic core; high solubility in polar solvents .
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane oxalate C₁₂H₂₀N₂O₆ 288.30 Oxalate salt enhances crystallinity and stability .
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride C₇H₁₄ClNO 163.65 Lower polarity due to larger hydrocarbon framework .

Crystallographic and Stability Data

  • Crystal structures of analogs like (1S,2R,4S,5S)-5-ethynyl-2-hydroxymethyl-1-azabicyclo[2.2.2]octane confirm stereochemical assignments and hydrogen-bonding networks critical for stability .
  • Hemioxalate salts (e.g., 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate) improve thermal stability, with melting points >200°C .

Q & A

Q. What are the optimized synthetic routes for (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane, and how do they address historical challenges?

The synthesis of bicyclic morpholines like this compound often starts from trans-4-hydroxy-L-proline. A key improvement involves replacing toxic reagents (e.g., diazomethane) with safer alternatives. For instance, methyl ester formation via MeOH/SOCl₂ avoids diazomethane, reducing toxicity . The use of benzyloxycarbonyl (Cbz) protection instead of benzoyl simplifies deprotection via catalytic hydrogenation, achieving a 70% total yield over six steps . Critical steps include:

  • Tosylation with TsCl and DMAP catalysis (93% yield) .
  • Reduction of esters to alcohols using NaBH₄ (100% yield), which is cheaper and safer than LiBH₄ .

Q. How can researchers confirm the stereochemistry and crystal structure of this compound derivatives?

X-ray crystallography is the gold standard for resolving stereochemistry. For example, derivatives like (1S,2S,4S,5S)-5-ethynyl-2-hydroxymethyl-1-azabicyclo[2.2.2]octane have been structurally characterized using this method, with CCDC deposition numbers (e.g., 1267/74) providing reference data . Solid-state NMR and hydrogen bonding analysis (via XRD/XPS) further validate intermolecular interactions in crystalline forms .

Q. What safety protocols are essential when handling bicyclic azabicyclo compounds in the lab?

Safety data sheets (SDS) recommend:

  • PPE : Chemical-resistant gloves, full-body protection, and P95 respirators for dust control .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Waste disposal : Prevent environmental release via drainage systems .

Advanced Research Questions

Q. How do ring size variations (e.g., [2.2.1] vs. [2.2.2]) impact synthetic strategies and biological activity?

Smaller rings (e.g., [2.2.1]) require distinct protection and cyclization steps. For example, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane synthesis involves tosylate-mediated ring closure , while [2.2.2] systems (e.g., 2-oxa-5-azabicyclo[2.2.2]octan-6-one) use anionic ring-opening polymerization starting from sodium 3,4-dihydro-2H-pyran-2-carboxylate . Biological activity varies with ring size; trimeric triazoles of [3.2.1]octane derivatives show IC₅₀ values as low as 2.44 µM, outperforming smaller analogs .

Q. What methodological advancements improve enantioselective synthesis of bicyclic morpholines?

Chiral catalysts (e.g., 10 mol% Catalyst 43 in CH₂Cl₂) enable enantioselective synthesis, validated via chiral HPLC (Chiralpak® AD-H column) . Optical rotation measurements ([α]²⁰D = +104.2 for [2.2.1] systems) and HRMS ensure stereochemical fidelity .

Q. How can structure-activity relationship (SAR) studies guide the design of azabicyclo derivatives?

SAR studies reveal that increasing azabicyclo-triazole moieties enhances activity. For example:

  • Monomeric [3.2.1]octane-triazoles: IC₅₀ > 10 µM.
  • Trimeric analogs: IC₅₀ = 2.44–3.27 µM . Substituent positioning (e.g., N-benzyl vs. Cbz groups) also modulates lipophilicity and target binding .

Methodological Tables

Q. Table 1. Tosylation Optimization for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Synthesis

Conditions (Base/Catalyst)Reaction TimeYield (%)
Et₃N + DMAP15 h93
Pyridine60 h94*
*Historical method from Portoghese’s protocol .

Q. Table 2. Biological Activity of Azabicyclo-Triazole Derivatives

CompoundStructureIC₅₀ (µM)
Monomeric [3.2.1]octane(1S,4S,5R)-derivative77.57
Trimeric [3.2.1]octane(1S,4S,5R)-derivative2.44
Hybrid [2.2.1]heptane(1S,3S,4R)-derivative6.25
Data adapted from biological testing in .

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